molecular formula C31H27N3O3 B10862518 3-(2-furyl)-N-(4-methylphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

3-(2-furyl)-N-(4-methylphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

Cat. No.: B10862518
M. Wt: 489.6 g/mol
InChI Key: JSDBJYDKJDDPFX-UHFFFAOYSA-N
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Description

3-(2-furyl)-N-(4-methylphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound belonging to the dibenzodiazepine family. This compound is characterized by its unique structure, which includes a furan ring, a methylphenyl group, and a dibenzodiazepine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furyl)-N-(4-methylphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-furyl)-N-(4-methylphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

  • Substitution: : The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 3-(2-furyl)-N-(4-methylphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has shown potential in various bioassays. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic properties. Its potential biological activities suggest it could be developed into pharmaceuticals for treating various diseases.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(2-furyl)-N-(4-methylphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets, altering their activity, and thereby modulating various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzodiazepine Derivatives: Compounds like clozapine and olanzapine, which are also dibenzodiazepine derivatives, share structural similarities with 3-(2-furyl)-N-(4-methylphenyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide.

    Benzodiazepines: Traditional benzodiazepines, such as diazepam and lorazepam, have a similar core structure but differ in their functional groups and overall pharmacological profiles.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C31H27N3O3

Molecular Weight

489.6 g/mol

IUPAC Name

9-(furan-2-yl)-N-(4-methylphenyl)-7-oxo-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide

InChI

InChI=1S/C31H27N3O3/c1-20-13-15-23(16-14-20)32-31(36)34-26-11-6-5-10-24(26)33-25-18-22(28-12-7-17-37-28)19-27(35)29(25)30(34)21-8-3-2-4-9-21/h2-17,22,30,33H,18-19H2,1H3,(H,32,36)

InChI Key

JSDBJYDKJDDPFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2C(C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C52)C6=CC=CC=C6

Origin of Product

United States

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